molecular formula C16H24O3 B1208134 Methyl 3,5-di-tert-butyl-4-hydroxybenzoate CAS No. 2511-22-0

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Cat. No. B1208134
CAS RN: 2511-22-0
M. Wt: 264.36 g/mol
InChI Key: UPVYFJALDJUSOV-UHFFFAOYSA-N
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Patent
US04098709

Procedure details

In a 500 cc 1-necked, round bottom flask, fitted with a condenser and stirring bar, were placed under nitrogen: 37.55 g. (0.15 mole) 3,5-di-tert.-butyl-4-hydroxybenzoic acid, 7.5 g. Amberlyst 15 catalyst, and 300 cc (7.43 moles) methanol. The solution was refluxed 15 hours, after which time the hot solution was filtered, concentrated, and cooled to afford 31.9 g. (81%) white crystals which were washed with hexane and dried. The melting point was 165.0° -166.5° C. The infrared and NMR spectra of the product were consistent with those expected from methyl 3,5-di-tert. butyl-4-hydroxybenzoate.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:13]=1[OH:14])[C:8]([OH:10])=[O:9])([CH3:4])([CH3:3])[CH3:2].[CH3:19]O>>[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:13]=1[OH:14])[C:8]([O:10][CH3:19])=[O:9])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1O)C(C)(C)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 cc 1-necked, round bottom flask, fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
after which time the hot solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to afford 31.9 g
WASH
Type
WASH
Details
(81%) white crystals which were washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=O)OC)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.